

Application Notes and Protocols for CRISPR-Cas9 Gene Editing in *Candida albicans*

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of CRISPR-Cas9 technology has revolutionized genetic engineering in the diploid human fungal pathogen *Candida albicans*.^{[1][2][3]} This technology circumvents the laborious process of sequential gene disruption, which was previously necessary due to the organism's diploid nature and lack of a complete sexual cycle.^{[2][4]} CRISPR-Cas9 allows for the simultaneous modification of both alleles of a target gene in a single transformation step, significantly accelerating functional genomics studies, investigation of virulence factors, and identification of novel antifungal drug targets.^{[4][5][6]}

This document provides an overview of common CRISPR-Cas9 strategies in *C. albicans*, detailed experimental protocols, and key quantitative data to guide researchers in successfully applying this powerful genome editing tool.

Overview of CRISPR-Cas9 Strategies in *C. albicans*

Several CRISPR-Cas9 systems have been adapted for use in *C. albicans*, primarily categorized as either integrative or transient systems.

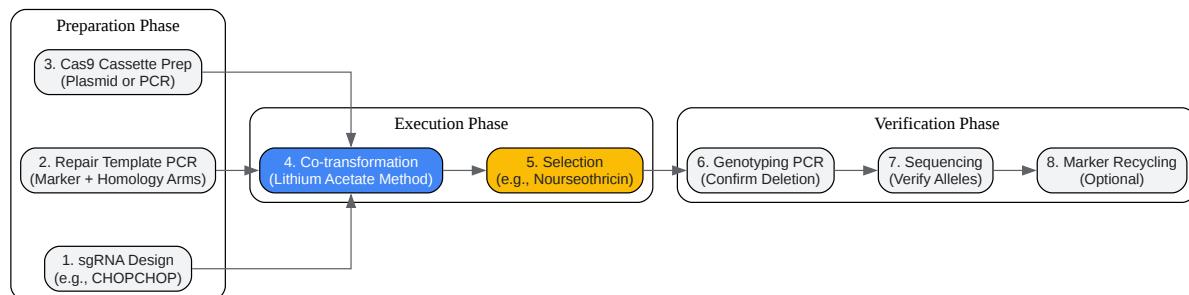
- **Integrative Systems:** In these systems, the Cas9 and single guide RNA (sgRNA) expression cassettes are stably integrated into the *C. albicans* genome, often at a neutral locus like ENO1 or RP10.^[5] This ensures consistent expression of the CRISPR machinery. To allow for subsequent genetic modifications, these systems often incorporate a recyclable marker, such as the SAT1 flipper, which can be removed after successful editing.^[7]

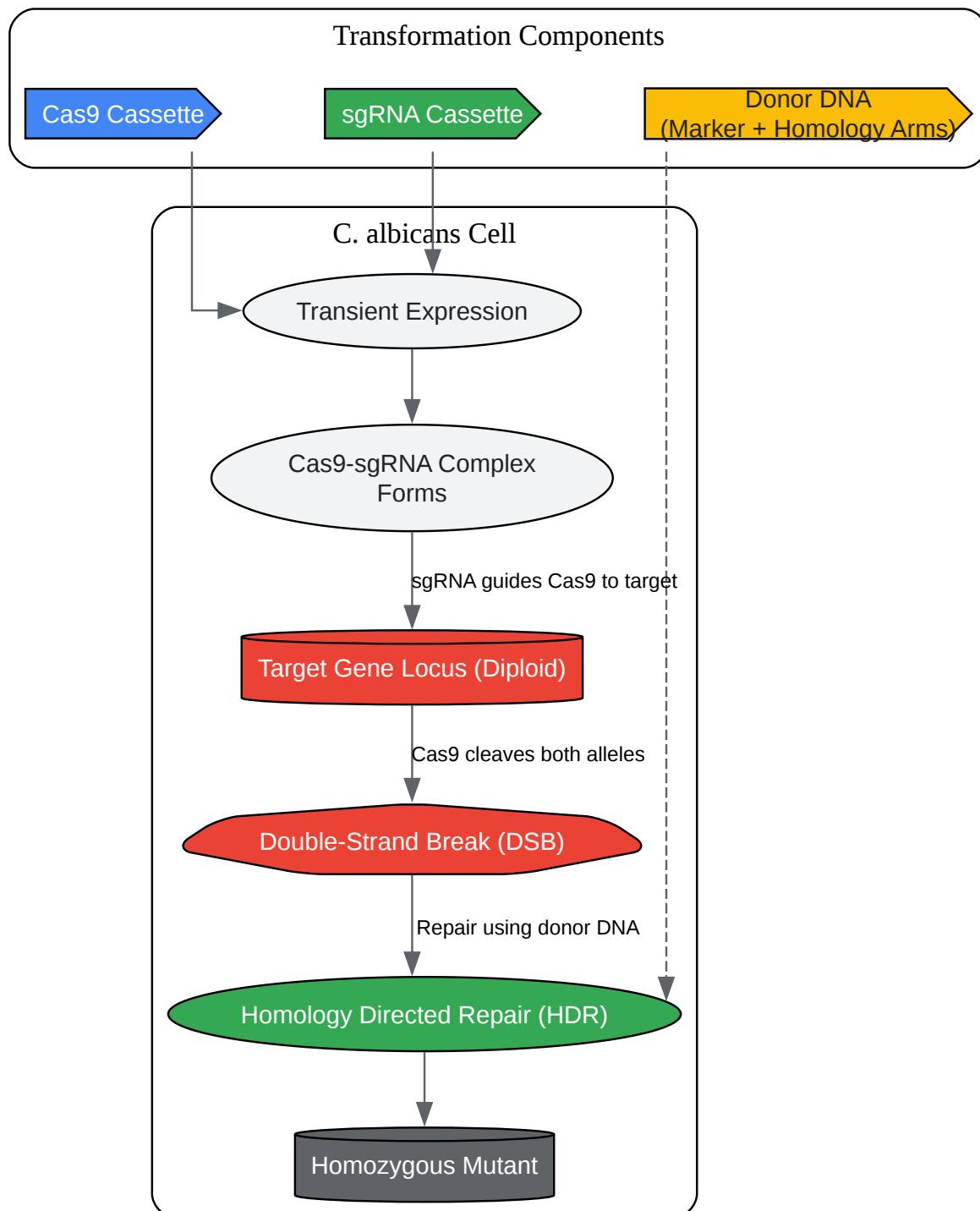
- Transient Systems: To minimize off-target effects and avoid permanent integration of the CRISPR components, transient expression systems have been developed.[3][8][9][10] In this approach, Cas9 and sgRNA are expressed from linear DNA fragments (PCR cassettes) that are introduced into the cell during transformation but are not integrated into the genome and are subsequently lost.[3][4] This method has proven to be highly efficient for generating homozygous mutants in a single step.[4]

A key factor for high-efficiency editing is the level of sgRNA expression.[1][11] Systems utilizing strong RNA polymerase II promoters, such as ADH1, to drive sgRNA expression have shown a dramatic, up to 10-fold, improvement in mutagenesis efficiency.[11][12]

Experimental Workflows and Diagrams

The general workflow for CRISPR-Cas9-mediated gene deletion in *C. albicans* involves the design of a specific sgRNA, construction of a repair template, and co-transformation of these components with a Cas9-expressing element into competent *C. albicans* cells.



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